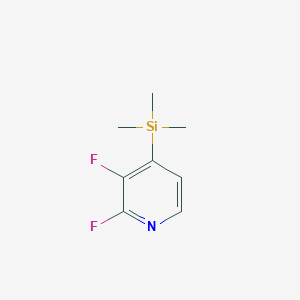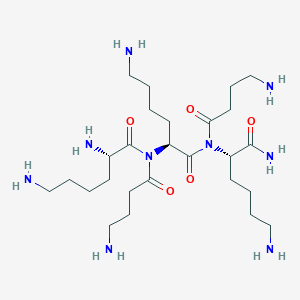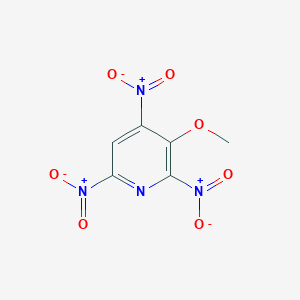![molecular formula C64H66 B14199842 1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene CAS No. 873203-73-7](/img/structure/B14199842.png)
1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene is a derivative of pyrene, an aromatic hydrocarbon known for its unique optical and electronic properties. This compound is characterized by the presence of four 2-(4-tert-butylphenyl)ethenyl groups attached to the pyrene core at positions 1, 3, 6, and 8. The incorporation of these substituents enhances the compound’s fluorescence and thermal stability, making it a valuable material for various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene typically involves the following steps:
Starting Material: The synthesis begins with pyrene as the core structure.
Electrophilic Aromatic Substitution: Different electrophilic aromatic substitutions are applied to introduce the 2-(4-tert-butylphenyl)ethenyl groups at the desired positions. This can be achieved through direct or indirect methods.
Reaction Conditions: The reactions are usually carried out in a solvent mixture, such as dimethylformamide (DMF) and water, at elevated temperatures (e.g., 140°C) for an extended period (e.g., 72 hours).
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions to introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Applications De Recherche Scientifique
1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and materials.
Biology: Its fluorescence properties make it useful in bioimaging and fluorescence microscopy.
Medicine: The compound’s stability and electronic properties are explored for drug delivery systems and diagnostic tools.
Industry: It is used in the fabrication of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices
Mécanisme D'action
The mechanism of action of 1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene involves its interaction with molecular targets through its aromatic core and substituents. The compound’s fluorescence is mediated by solvent polarity, which affects vibronic coupling and emission band intensities. This property is exploited in various applications, including sensing and imaging .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,6,8-Tetrakis(4-aminophenyl)pyrene: This compound has amino groups instead of tert-butylphenyl groups, affecting its electronic properties and applications.
1,3,6,8-Tetraethynylpyrene: This derivative has ethynyl groups, which enhance its fluorescence anisotropy.
1,3,6,8-Tetrakis(4-formylphenyl)pyrene: This compound contains formyl groups, making it suitable for condensation reactions and the synthesis of covalent organic frameworks.
Uniqueness
1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene is unique due to its combination of tert-butylphenyl groups and the pyrene core, which provides enhanced fluorescence, thermal stability, and suitability for various applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
873203-73-7 |
|---|---|
Formule moléculaire |
C64H66 |
Poids moléculaire |
835.2 g/mol |
Nom IUPAC |
1,3,6,8-tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene |
InChI |
InChI=1S/C64H66/c1-61(2,3)51-29-17-43(18-30-51)13-25-47-41-48(26-14-44-19-31-52(32-20-44)62(4,5)6)56-39-40-58-50(28-16-46-23-35-54(36-24-46)64(10,11)12)42-49(57-38-37-55(47)59(56)60(57)58)27-15-45-21-33-53(34-22-45)63(7,8)9/h13-42H,1-12H3 |
Clé InChI |
JDZIOLPUHFCGFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C=CC6=CC=C(C=C6)C(C)(C)C)C=CC7=CC=C(C=C7)C(C)(C)C)C=CC8=CC=C(C=C8)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)
![N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline](/img/structure/B14199805.png)




![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)

